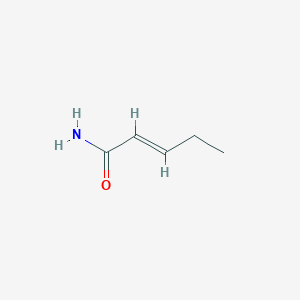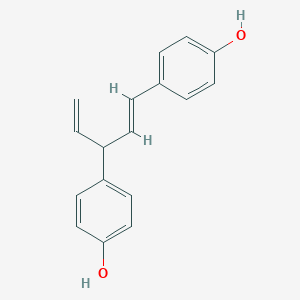
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide, also known as MDL-100,907, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and neuroscience. This compound belongs to the class of benzodioxole derivatives, which have been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide acts as a competitive antagonist of the 5-HT2A receptor, binding to the receptor site and preventing the binding of serotonin. This leads to a decrease in the activity of the receptor, which in turn affects downstream signaling pathways and neurotransmitter release. The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide is still being investigated, but it is believed to involve a complex interplay of receptor-ligand interactions and intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide has been found to have a range of biochemical and physiological effects, depending on the specific experimental conditions and model systems used. In general, it has been shown to decrease the activity of the 5-HT2A receptor and its downstream signaling pathways, leading to a reduction in serotonin-mediated effects. This has been associated with changes in mood, cognition, and perception, as well as alterations in neuronal activity and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the 5-HT2A receptor, as well as its availability and ease of synthesis. However, it also has some limitations, including its potential off-target effects and the need for careful dosing and experimental design to avoid confounding factors.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide and its potential applications in pharmacology and neuroscience. Some of these include:
- Further elucidation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide and its interactions with other receptors and signaling pathways.
- Investigation of the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide for conditions such as schizophrenia, depression, and anxiety disorders.
- Development of novel compounds based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide with improved potency, selectivity, and pharmacokinetic properties.
- Exploration of the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide as a research tool for studying the role of the 5-HT2A receptor in various physiological and behavioral processes.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide involves several steps, starting with the reaction of 2,4-dichlorobenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylamine to yield the final product. This synthesis method has been optimized for high yield and purity, making N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide a readily available compound for research purposes.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide has been extensively studied for its potential applications in pharmacology and neuroscience. One of the main areas of research has been its use as a selective antagonist of the 5-HT2A receptor, a subtype of the serotonin receptor that is involved in a range of physiological and behavioral processes, including mood regulation, perception, and cognition.
Propriétés
Formule moléculaire |
C14H11Cl2NO4S |
|---|---|
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-2-4-14(11(16)6-10)22(18,19)17-7-9-1-3-12-13(5-9)21-8-20-12/h1-6,17H,7-8H2 |
Clé InChI |
UWVDCRMNXSWKCL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)




![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)
![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)

![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)



